2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione
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Overview
Description
2-(2-Benzyl-2-azabicyclo[221]heptan-7-yl)isoindoline-1,3-dione is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium ions.
Reduction: Reduction reactions can convert oxoammonium ions back to the original compound.
Substitution: Substitution reactions, such as oxymercuration, can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation , and mercury reagents for oxymercuration . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various functionalized aza-bicyclic structures, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as calcineurin, a calcium- and calmodulin-regulated enzyme . This inhibition occurs through the binding of the compound to the enzyme’s active site, preventing its normal function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione is unique due to its specific bicyclic structure and the presence of both benzyl and isoindoline groups. This combination of structural features imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N2O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(2-benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N2O2/c24-20-16-8-4-5-9-17(16)21(25)23(20)19-15-10-11-18(19)22(13-15)12-14-6-2-1-3-7-14/h1-9,15,18-19H,10-13H2 |
InChI Key |
PCHWNAYLYREYET-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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